6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromine atom at the 6-position of the benzo[c][1,2,5]oxadiazole ring system. It has garnered attention in various fields due to its potential applications in medicinal chemistry, materials science, and biological research.
The compound can be synthesized from 4-bromo-2-nitroaniline through a multi-step process involving potassium hydroxide and sodium hypochlorite as key reagents. The synthesis typically yields a red solid product after purification steps.
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is classified as an oxadiazole derivative. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms, which can exhibit diverse chemical properties and biological activities.
The synthesis of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide typically involves the following stages:
The product is filtered, washed with water, and dried to yield the desired compound.
The synthesis requires careful control of temperature and reaction times to ensure high yields and purity of the final product. The use of potassium hydroxide facilitates the nucleophilic substitution necessary for forming the oxadiazole ring.
The molecular structure of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide consists of a benzene ring fused with an oxadiazole ring, where the bromine atom is substituted at the sixth position. The molecular formula is CHBrNO.
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide primarily involves its interaction with hypoxia-inducing factor-1 (HIF-1). This factor plays a critical role in tumor cell survival and metastasis under low oxygen conditions. By inhibiting HIF-1 activity, this compound may contribute to reducing tumor hypoxia, making it a candidate for anticancer therapies.
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide has several notable applications:
Microwave-assisted synthesis offers a rapid route to benzo[c][1,2,5]oxadiazole N-oxide frameworks, though challenges persist for brominated derivatives. Attempts to synthesize 6-bromobenzo[c][1,2,5]oxadiazole 1-oxide via microwave-mediated cyanation of 5-bromo- or 5-chloro precursors using NaCN, CuCN, or K₄[Fe(CN)₆] proved unsuccessful, yielding no target nitrile product [8]. Instead, conventional methods from 4-amino-3-nitrobenzoic acid are employed:
The Boulton-Katritzky rearrangement enables ring transformation of ortho-substituted heterocycles into furoxans (1,2,5-oxadiazole N-oxides). This thermal or base-catalyzed process applies to:
Deoxygenation of furoxans to furazans (1,2,5-oxadiazoles) is crucial for modulating electronic properties. Trialkylphosphites serve as mild reducing agents:
Table 1: Deoxygenation Approaches for 1,2,5-Oxadiazole N-Oxides
Reducing Agent | Conditions | Product | Yield (%) | Advantages |
---|---|---|---|---|
(PhO)₃P | 270°C, neat | Diphenylfurazan | 85 | High yield for aryl derivatives |
(MeO)₃P | 80°C, 1 h | Acenaphthofurazan | 78 | Mild for strained systems |
HI (aq) | 100°C, 2 h | Monocyclic furazan | 65 | No catalyst required |
Zn/AcOH | Reflux, 4 h | 1,2-Diketone (ring-opened) | - | Not selective for deoxygenation |
Regioselective bromination of benzannulated oxadiazoles is governed by the electron-withdrawing nature of the N-oxide/furazan ring. Key pathways:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9